![molecular formula C17H22I3N3O7 B602077 Desmethoxy Iopromide CAS No. 76350-28-2](/img/structure/B602077.png)
Desmethoxy Iopromide
Overview
Description
Desmethoxy Iopromide is a degradative product of Iopromide . Iopromide is an iodinated contrast medium for X-ray imaging . It is marketed under the name Ultravist which is produced by Bayer Healthcare . It is a low osmolar, non-ionic contrast agent for intravascular use; i.e., it is injected into blood vessels .
Molecular Structure Analysis
Desmethoxy Iopromide has a molecular formula of C17H22I3N3O7 and a molecular weight of 761.09 . Further details about its molecular structure are not available in the search results.
Physical And Chemical Properties Analysis
Desmethoxy Iopromide has a molecular weight of 761.09 . Further details about its physical and chemical properties are not available in the search results.
Scientific Research Applications
1. Degradation of Iopromide Using Sulfite Activated with Mackinawite Mackinawite (FeS)-activated sulfite autoxidation has been employed for the degradation of Iopromide-containing water . The experiment was performed in a 500 mL self-made temperature-controlled reactor with online monitoring pH and dissolved oxygen in the laboratory . The generated hydroxyl and oxysulfur radicals, which contributed to the oxidation process, were identified through radical quenching experiments .
2. Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation The degradation kinetics of iopromide, one of a group of iodinated X-ray contrast media (ICM), using advanced oxidation processes of ultraviolet/chlorination (UV/Cl 2) and UV/persulfate (UV/PS) oxidation were investigated . The results show that iopromide degradation fitted pseudo-first-order kinetics .
3. Removal of Iopromide and Its Intermediates from Ozone-Treated Water Using Granular Activated Carbon Granular Activated Carbon (GAC) post-treatment resulted in improved removal of residual iopromide and its intermediates from the ozone-treated influent . Application of such combined treatment of ozonation followed by GAC adsorption can be an effective strategy for the removal of iopromide .
Safety and Hazards
Mechanism of Action
Target of Action
Desmethoxy Iopromide, a derivative of Iopromide , primarily targets blood vessels . It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs .
Mode of Action
Desmethoxy Iopromide, similar to Iopromide, is a nonionic iodinated, water-soluble, radiographic contrast medium . It opacifies vessels in its path of flow, allowing for radiographic visualization of internal structures . This opacification of blood vessels enables the differentiation of these structures in radiographic imaging procedures .
Biochemical Pathways
It’s known that iodinated contrast media like iopromide can remain unchanged or be transformed into different by-products in complex physical, chemical, and biological processes
Pharmacokinetics
Iopromide exhibits first-order kinetics, with a distribution volume (vdss) of 16 l . It is excreted predominantly via the urine, with 97% excreted as unchanged drug . The main elimination phase half-life is 2 hours, and the terminal phase half-life is 6.2 hours . These properties likely influence the bioavailability of Desmethoxy Iopromide, but specific studies are needed to confirm this.
Result of Action
The primary result of Desmethoxy Iopromide’s action is the opacification of blood vessels, which allows for enhanced radiographic visualization of internal structures . This enhanced visualization can aid in the diagnosis and monitoring of various medical conditions.
Action Environment
The action, efficacy, and stability of Desmethoxy Iopromide can be influenced by various environmental factors. For instance, iodinated contrast media like Iopromide can be transformed into different by-products in various environmental conditions . These transformations could potentially affect the action and efficacy of Desmethoxy Iopromide. Furthermore, the storage conditions of Desmethoxy Iopromide can impact its stability .
properties
IUPAC Name |
5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSPRUWTHXRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675800 | |
Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76350-28-2 | |
Record name | Desmethoxy iopromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHOXY IOPROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY2MH36MHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.